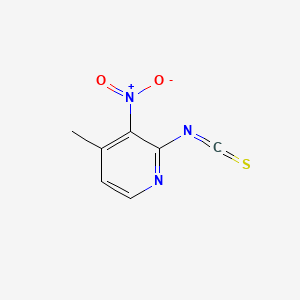
2-Isothiocyanato-4-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-4-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with an isothiocyanate group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form 3-nitro-4-methylpyridine . The nitro group is introduced via a [1,5] sigmatropic shift rather than electrophilic aromatic substitution . Subsequently, the isothiocyanate group can be introduced using phenyl isothiocyanate in the presence of a suitable base .
Industrial Production Methods
Industrial production of 2-Isothiocyanato-4-methyl-3-nitropyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of safer and more cost-effective reagents, as well as reaction conditions that minimize by-products and maximize yield. For example, the use of dimethylbenzene as a solvent and conducting reactions under nitrogen protection can enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Phenyl isothiocyanate and amines in dimethylbenzene under nitrogen protection.
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.
Scientific Research Applications
2-Isothiocyanato-4-methyl-3-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4-methyl-3-nitropyridine involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, such as proteins and DNA, leading to the formation of covalent adducts . This can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the nitro and methyl groups.
Sulforaphane: Contains an isothiocyanate group but has a different overall structure and is derived from cruciferous vegetables.
Phenethyl Isothiocyanate: Similar isothiocyanate functionality but different aromatic ring structure.
Uniqueness
2-Isothiocyanato-4-methyl-3-nitropyridine is unique due to the presence of both nitro and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties that are not observed in other isothiocyanates .
Properties
Molecular Formula |
C7H5N3O2S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
2-isothiocyanato-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C7H5N3O2S/c1-5-2-3-8-7(9-4-13)6(5)10(11)12/h2-3H,1H3 |
InChI Key |
VSSDVKNEWCUFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















